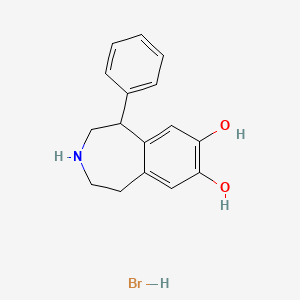

5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol;hydrobromide

Übersicht

Beschreibung

SKF 38393 hydrobromide is a selective agonist of the dopamine D1 receptor. It is a benzazepine derivative known for its ability to mimic the action of dopamine, a neurotransmitter involved in various physiological processes. The compound has a molecular formula of C16H17NO2·HBr and a molecular weight of 336.23 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of SKF 38393 hydrobromide involves the condensation of 2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol with hydrobromic acid. The reaction typically requires controlled conditions to ensure the purity and yield of the final product .

Industrial Production Methods: Industrial production of SKF 38393 hydrobromide follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to maintain the compound’s high purity and efficacy. The use of advanced techniques such as high-performance liquid chromatography (HPLC) ensures the product meets the required standards .

Analyse Chemischer Reaktionen

Core Formation (Cyclization)

-

Mechanism : A cycloaddition or cyclization reaction forms the benzazepine scaffold, a fused bicyclic system combining a benzene ring and a seven-membered nitrogen-containing ring.

-

Reagents : Alkyl halides (e.g., bromides) or other alkylating agents are often used to introduce substituents during cyclization.

-

Conditions : High temperatures (e.g., 90°C) and pressure may be required, as seen in analogous benzazepine syntheses .

Hydroxylation

-

Mechanism : The introduction of hydroxyl groups at positions 7 and 8 involves oxidation or dihydroxylation reactions.

-

Reagents : Oxidizing agents like potassium permanganate or enzymatic systems may be used.

Hydrobromide Salt Formation

-

Mechanism : The free base reacts with hydrobromic acid (HBr) to form the hydrobromide salt, a common step in pharmaceutical compound preparation.

-

Conditions : Neat conditions (no added solvent) with controlled temperature and pressure are typical, as demonstrated in the synthesis of related benzazepine bromides .

Alkylation

-

Reaction : Substitution at the nitrogen atom or aromatic positions may occur using alkyl halides (e.g., methyl bromide).

-

Example : Alkylation of the nitrogen in the azepine ring could modify the compound’s pharmacological profile.

Oxidation/Reduction

-

Oxidation : The diol groups (positions 7 and 8) may undergo oxidation to form ketones or quinones.

-

Reduction : Reduction of functional groups (e.g., ketones) could yield derivatives with altered reactivity.

Acid-Base Chemistry

-

Protonation : The hydrobromide salt exists in a protonated state under acidic conditions, influencing solubility and stability.

-

Deprotonation : The diol groups may lose protons under basic conditions, altering reactivity.

Reaction Conditions and Reagents

Structural Reactivity

The compound’s reactivity is influenced by:

-

Hydroxyl Groups (7,8-diol) :

-

Susceptible to esterification, methylation, or oxidation.

-

May participate in hydrogen bonding, affecting solubility and stability.

-

-

Phenyl Substituent :

-

Enhances lipophilicity, influencing biological activity and metabolic stability.

-

-

Nitrogen Atom (Azepine Ring) :

-

Potential site for alkylation, quaternization, or protonation.

-

Stability and Handling

-

Physical Properties : Likely stable under dry, cool conditions. Hydrobromide salt enhances water solubility .

-

Chemical Stability : Light-sensitive; avoid prolonged exposure to oxidizing agents.

Comparative Analysis of Related Compounds

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Chemical Formula : C16H17BrN2O2

- Molecular Weight : 336.23 g/mol

- CAS Number : 20012-10-6

The compound is a selective partial agonist for dopamine D1-like receptors, which are crucial in various neurological functions.

Neurological Research

SKF-38393 has been extensively studied for its role in modulating dopaminergic signaling pathways. Its primary applications include:

- Dopamine Receptor Studies : SKF-38393 acts selectively on D1 dopamine receptors, making it a valuable tool for investigating the role of these receptors in conditions like Parkinson's disease and schizophrenia .

- Cognitive Function Research : The compound enhances glutamate release in the hippocampus, which is essential for synaptic plasticity and cognitive processes such as learning and memory. This property makes it relevant for studying cognitive deficits associated with neurodegenerative diseases .

Animal Models

Research utilizing SKF-38393 has provided insights into:

- Behavioral Studies : In animal models, SKF-38393 has been used to assess motor function and cognitive behavior changes linked to dopaminergic activity. These studies help elucidate the mechanisms underlying disorders like ADHD and schizophrenia.

Case Studies and Research Findings

Several studies demonstrate the efficacy of SKF-38393 in various experimental settings:

Wirkmechanismus

SKF 38393 hydrobromide exerts its effects by selectively binding to and activating dopamine D1 receptors. This activation leads to an increase in cyclic adenosine monophosphate (cAMP) levels, which in turn modulates various intracellular signaling pathways. The compound’s action on dopamine receptors makes it a valuable tool in studying dopaminergic signaling and its associated physiological and pathological processes .

Vergleich Mit ähnlichen Verbindungen

SKF 82958: Another dopamine D1 receptor agonist with a similar structure but different pharmacokinetic properties.

Chloro-APB hydrobromide: A selective dopamine D1 receptor agonist with additional chlorine substitution.

SKF 81297: A potent and selective dopamine D1 receptor agonist with higher affinity and efficacy

Uniqueness of SKF 38393 Hydrobromide: SKF 38393 hydrobromide is unique due to its specific binding affinity for dopamine D1 receptors and its ability to selectively modulate dopaminergic signaling. This specificity makes it a valuable compound in both basic and applied research, particularly in studies related to neurological and psychiatric disorders .

Biologische Aktivität

5-Phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol; hydrobromide, commonly referred to as SKF38393 hydrochloride, is a compound that exhibits significant biological activity primarily through its interaction with the dopamine D1 receptor. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C23H24BrNO

- Molecular Weight : 424.35 g/mol

- CAS Number : 93383-21-2

SKF38393 acts as a selective agonist for the D1 dopamine receptor. It enhances glutamate release in hippocampal neurons, which is essential for synaptic plasticity and cognitive processes. This interaction is crucial for understanding its role in various neurological conditions.

Biological Activities

The compound has been studied for various biological activities:

- Neuroprotective Effects : SKF38393 has shown potential in promoting neuronal survival and differentiation. It activates signaling pathways that are vital for neuroprotection and may help in conditions like Parkinson's disease and schizophrenia .

- Dopaminergic Activity : As a D1 receptor agonist, it stimulates dopaminergic pathways, which can influence mood and cognitive functions. This property makes it valuable in research related to psychiatric disorders .

- Analgesic Properties : Some studies indicate that benzazepine derivatives may exhibit analgesic effects, although specific data on SKF38393 is limited .

Case Studies

Several studies have highlighted the biological effects of SKF38393:

- Study on Neurotransmitter Release : A study demonstrated that SKF38393 enhances glutamate release in hippocampal neurons, which is crucial for learning and memory processes. This was evidenced by increased synaptic plasticity markers following treatment with the compound.

- Research on Schizophrenia Models : In animal models of schizophrenia, SKF38393 was shown to ameliorate symptoms by modulating dopaminergic activity. The compound's ability to selectively target D1 receptors was crucial in reducing hyperactivity associated with dopaminergic dysregulation .

Comparative Analysis of Biological Activity

Eigenschaften

IUPAC Name |

5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2.BrH/c18-15-8-12-6-7-17-10-14(13(12)9-16(15)19)11-4-2-1-3-5-11;/h1-5,8-9,14,17-19H,6-7,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INNWVRBZMBCEJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C2=CC(=C(C=C21)O)O)C3=CC=CC=C3.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20012-10-6 | |

| Record name | 1H-3-Benzazepine-7,8-diol, 2,3,4,5-tetrahydro-1-phenyl-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20012-10-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.